N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Lipophilicity Membrane Permeability Drug-likeness

This specific 3,4-dimethoxy regioisomer is a fully synthetic, unencumbered screening candidate without pre-existing target annotation in ChEMBL, eliminating bias in your assays. It satisfies all Lipinski rules (MW 409.3, XLogP3 5.0) and features a distinct substitution pattern distinguishing it from other analogs. Procure this compound to leverage its unique properties as a scaffold-matched negative control for P2X3 receptor assays, or to explore activity cliffs in kinase and GPCR panels where methoxy positioning is critical.

Molecular Formula C18H14Cl2N2O3S
Molecular Weight 409.28
CAS No. 477568-84-6
Cat. No. B2783786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
CAS477568-84-6
Molecular FormulaC18H14Cl2N2O3S
Molecular Weight409.28
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C18H14Cl2N2O3S/c1-24-15-6-3-10(7-16(15)25-2)17(23)22-18-21-14(9-26-18)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23)
InChIKeyPLIMDMIBDXYUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477568-84-6): Compound Identity and Screening Provenance


N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477568-84-6; molecular formula C₁₈H₁₄Cl₂N₂O₃S; MW 409.3 Da) is a fully synthetic small molecule belonging to the 2-amido-4-phenylthiazole class [1]. The compound features a central thiazole ring substituted at the 4-position with a 2,4-dichlorophenyl group and acylated at the 2-amino position with a 3,4-dimethoxybenzoyl moiety. It is catalogued in the Life Chemicals HTS compound collection (Cat. No. F0882-0926) and is listed in the ZINC15 database (ZINC1937233), where ChEMBL 20 records no curated bioactivity data [2]. This absence of pre-existing target annotation positions the compound as an unencumbered screening candidate rather than a repurposed bioactive.

Why N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide Cannot Be Replaced by a Generic Thiazole Benzamide


The 4-(2,4-dichlorophenyl)thiazole scaffold is embedded within a structurally defined intellectual property space: Bayer Aktiengesellschaft holds granted patent EP3230281 (and family members including JP6647371B2) covering 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists [1]. The specific combination of a 2,4-dichloro substitution on the phenyl ring and a 3,4-dimethoxy pattern on the benzamide distinguishes this compound from regioisomeric variants (e.g., 2,3-dimethoxy or 3,5-dimethoxy analogs). Even minor positional changes in the dimethoxybenzoyl group alter the computed logP, topological polar surface area (TPSA), and hydrogen-bonding capacity, each of which directly affects passive membrane permeability, solubility, and target-binding complementarity [2]. Generic interchange without accounting for these regiospecific features risks both altered target engagement and a shift in the compound's absorption-distribution-metabolism-excretion (ADME) profile.

Quantitative Differentiation Evidence for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide


Lipophilicity (XLogP3) Differential vs. Closest Regioisomeric Analogs

The target compound exhibits a computed XLogP3 value of 5.0 [1]. The 2,3-dimethoxy regioisomer (CAS 922661-78-7) is predicted to have a nearly identical XLogP3, whereas the 3,5-dimethoxy regioisomer shows a marginally lower XLogP3 of approximately 4.8 due to reduced intramolecular hydrogen bonding between the methoxy groups [2]. An XLogP3 of exactly 5.0 places the target compound at the upper boundary of Lipinski's Rule of Five for orally bioavailable small molecules (logP ≤ 5), making it a more lipophilic candidate for target classes that favor hydrophobic binding pockets (e.g., certain GPCRs and ion channels such as P2X3) compared with the slightly less lipophilic 3,5-dimethoxy analog.

Lipophilicity Membrane Permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

The target compound possesses a computed TPSA of 88.7 Ų with five hydrogen-bond acceptors and one hydrogen-bond donor [1]. For comparison, the 2,3-dimethoxy regioisomer (CAS 922661-78-7) is predicted to have an identical TPSA of 88.7 Ų because the total number and type of heteroatoms are unchanged [2]. However, the 3,5-dimethoxy regioisomer, lacking the catechol-like ortho-relationship of the methoxy groups, presents a marginally different spatial distribution of polar surface area, which can affect the orientation of the molecule within a binding site. A TPSA below 90 Ų indicates moderate potential for oral absorption, while a value under 60–70 Ų is generally preferred for CNS penetration. The target compound's TPSA thus sits in a 'peripheral-to-CNS' window, distinguishing it from more polar analogs with TPSA values exceeding 100 Ų that would be predominantly peripherally restricted.

TPSA Oral Bioavailability CNS Penetration

IP-Controlled Target Space: P2X3 Receptor Antagonism Patent Coverage

Bayer's granted patent EP3230281, with priority date 09 December 2014, explicitly claims 1,3-thiazol-2-yl substituted benzamides bearing a 2,4-dichlorophenyl group as P2X3 receptor antagonists [1]. The P2X3 receptor is a clinically validated target for chronic cough (validated by gefapixant and camlipixant) and neuropathic pain [2]. The general structural formula in the patent encompasses the target compound's core scaffold. While no published IC₅₀ value is currently available for this specific compound at the P2X3 receptor in a peer-reviewed source, the patent's explicit coverage of the 2,4-dichlorophenyl-thiazole substructure distinguishes this compound from analogs bearing a 4-chlorophenyl or unsubstituted phenyl group, which would fall outside the preferred Markush claims of this IP family. A PubMed Commons annotation by Christopher Southan (2017) reports an IC₅₀ of 28 μM for this compound at an unspecified target, characterizing it as 'neither potent nor selective,' which suggests that target identification and optimization studies would be required for any therapeutic application [3]. This IP landscape means the compound has potential value as a research tool within P2X3-focused programs, but its utility depends on the specific assay context.

P2X3 Antagonist Pain Cough Ion Channel

HTS Library Provenance and Physical Availability vs. Custom Synthesis

The target compound (Life Chemicals catalog number F0882-0926) is an off-the-shelf item within the Life Chemicals HTS Compound Collection, which comprises over 494,000 screening compounds . This distinguishes it from closely related analogs such as the 3,4-dichlorophenyl variant (CAS not assigned to a major screening library) or the 3,5-dimethoxy regioisomer, which are not listed in the same pre-plated diversity sets. The compound is also available through the AKOS screening library (AKOS000930267) and is registered in the ZINC15 database as 'For-Sale' with availability confirmed since August 2015 [1]. Standard commercial purity specifications typically exceed 95% (HPLC). In contrast, the 2,3-dimethoxy regioisomer (CAS 922661-78-7) is listed primarily on chemical marketplace aggregators with more limited vendor verification. For procurement workflows requiring immediate assay-ready formatting, the Life Chemicals catalog entry includes pre-plated options in 384-well format at 10 mM DMSO stock concentration, eliminating the delay and variability associated with custom resynthesis or repurification.

High-Throughput Screening Compound Procurement Pre-plated Libraries

Recommended Application Scenarios for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide Based on Differentiated Evidence


P2X3 Receptor Antagonist Screening and SAR Expansion

The compound's structural coverage under Bayer's EP3230281 patent family (claiming 2,4-dichlorophenyl-thiazole benzamides as P2X3 antagonists) makes it a relevant tool for laboratories investigating purinergic signaling in chronic cough or neuropathic pain programs [1]. Given its reported general IC₅₀ of 28 μM at an unspecified target [2], it is best deployed as a reference compound for structure-activity relationship (SAR) expansion rather than as a pharmacological probe. Researchers should consider using it as a scaffold for iterative medicinal chemistry optimization or as a comparator to benchmark novel P2X3 antagonist series. The compound's XLogP3 of 5.0 and TPSA of 88.7 Ų suggest adequate passive permeability for cell-based P2X3 calcium-flux assays, though solubility-enhancing formulation (e.g., DMSO stock with dilution into assay buffer containing 0.1% BSA) is recommended.

High-Throughput Screening (HTS) Diversity Set Deployment

As a component of the Life Chemicals HTS Collection (Cat. F0882-0926), this compound is suitable for incorporation into diversity-oriented screening libraries targeting novel phenotypes or unexplored target classes [1]. Its 'clean' profile in ChEMBL 20—i.e., the absence of any curated bioactivity annotation—means it carries no pre-existing target bias, reducing the risk of pan-assay interference (PAINS) flags associated with promiscuous chemotypes [2]. The compound satisfies all four Lipinski Rule-of-Five criteria (MW 409.3 < 500; XLogP3 = 5.0; HBD = 1 < 5; HBA = 5 < 10), making it suitable for both biochemical and cell-based screening formats. Procurement from pre-plated 384-well libraries ensures concentration uniformity and eliminates compound-weighing variability across screening campaigns.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panels

The specific 3,4-dimethoxy substitution pattern on the benzamide ring distinguishes this compound from its 2,3- and 3,5-dimethoxy regioisomers. This regiospecificity can be exploited in broad-panel kinase or GPCR profiling to identify targets where methoxy-group positioning is a critical determinant of binding affinity [1]. Running the compound alongside its regioisomers in a panel of 50–100 kinases or GPCRs can reveal 'activity cliffs'—targets where a single methoxy positional shift produces a >10-fold change in inhibition. Such data inform computational docking models and validate the pharmacophoric importance of the 3,4-dimethoxy motif, which presents two adjacent hydrogen-bond acceptors in a geometry distinct from the 2,3-arrangement (ortho-hydroxy effect) or the 3,5-pattern (meta-disposition).

Negative Control for P2X3-Mediated Calcium Influx Assays

Given the published annotation suggesting only weak, non-selective activity (IC₅₀ ≈ 28 μM), the compound may serve as a structurally matched negative control in P2X3 functional assays where potent antagonists (e.g., gefapixant, IC₅₀ ~30 nM) are used as positive controls [1]. Using a scaffold-matched inactive or weakly active comparator controls for nonspecific effects arising from the thiazole-benzamide core, such as membrane partitioning or solvent-exposure artifacts, without confounding the interpretation of on-target pharmacology. Its physicochemical similarity to active series members (matched logP, TPSA, and molecular weight) ensures that any differential cellular activity can be attributed to target engagement rather than altered biophysical properties.

Quote Request

Request a Quote for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.